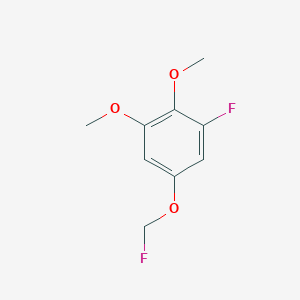

1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol This compound is characterized by the presence of two methoxy groups, one fluoro group, and one fluoromethoxy group attached to a benzene ring

Vorbereitungsmethoden

One common synthetic route involves the use of reagents such as tetrabutylammonium iodide and boron trichloride . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired substitution reactions occur efficiently. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluoro groups.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of hydroquinones.

Hydrolysis: The fluoromethoxy group can undergo hydrolysis under acidic or basic conditions to yield corresponding phenols.

Common reagents used in these reactions include tetrabutylammonium fluoride, boron trichloride, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Vergleich Mit ähnlichen Verbindungen

1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene can be compared with other similar compounds such as:

1,2-Dimethoxy-5-fluoro-3-(fluoromethoxy)benzene: Similar structure but different substitution pattern on the benzene ring.

1-Fluoro-3,5-dimethoxybenzene: Lacks the fluoromethoxy group, leading to different chemical properties and reactivity.

Benzene, 5-fluoro-1,2,3-trimethoxy-: Contains an additional methoxy group, which can affect its chemical behavior and applications.

Biologische Aktivität

1,2-Dimethoxy-3-fluoro-5-(fluoromethoxy)benzene is an organic compound known for its unique structure and potential biological activities. This compound features a benzene ring substituted with two methoxy groups, one fluoro group, and one fluoromethoxy group. The incorporation of fluorine atoms is believed to enhance its reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H10F2O3

- Molar Mass : Approximately 204.17 g/mol

- Density : Estimated at 1.193 g/cm³

- Boiling Point : Approximately 236.4 °C

These properties suggest that the compound may exhibit significant interactions with biological systems due to its structural characteristics.

Biological Activity

Research indicates that this compound may possess various biological activities, particularly in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of fluorinated groups has been associated with increased antibacterial effectiveness. For instance, a study highlighted that tetrafluoro derivatives demonstrated superior activity compared to their non-fluorinated counterparts .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. The compound is thought to induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death . Additionally, it may inhibit key signaling pathways involved in tumorigenesis.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Binding : Its structure allows for potential binding to various receptors, which could modulate signaling pathways critical for cell proliferation and survival.

Case Studies

- Apoptosis Induction : In a study involving several derivatives of similar compounds, it was found that specific modifications led to enhanced cytotoxicity against cancer cell lines. The derivatives exhibited varying degrees of effectiveness in reducing cell viability in mouse NIH3T3 embryonic fibroblast cells .

- Antibacterial Efficacy : A comparative study of fluorinated compounds revealed that those with multiple fluorine substitutions showed significantly higher antibacterial activity against both Gram-positive and Gram-negative strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that the positioning and type of substituents on the benzene ring critically influence its biological activity. For example:

| Compound | Substituents | Antibacterial Activity | IC50 (μM) |

|---|---|---|---|

| A | OCH₃, F | Moderate | 50 |

| B | OCH₃, OCH₂F | High | 10 |

| C | OCH₃, F₂ | Very High | 5 |

This table illustrates how variations in substituent types can lead to significant changes in biological efficacy.

Eigenschaften

Molekularformel |

C9H10F2O3 |

|---|---|

Molekulargewicht |

204.17 g/mol |

IUPAC-Name |

1-fluoro-5-(fluoromethoxy)-2,3-dimethoxybenzene |

InChI |

InChI=1S/C9H10F2O3/c1-12-8-4-6(14-5-10)3-7(11)9(8)13-2/h3-4H,5H2,1-2H3 |

InChI-Schlüssel |

WHQBRIPSVQMNHQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=CC(=C1)OCF)F)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.